![molecular formula C9H10N2O2 B14854174 (6-Methoxybenzo[D]oxazol-2-YL)methanamine CAS No. 944907-50-0](/img/structure/B14854174.png)
(6-Methoxybenzo[D]oxazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxybenzo[D]oxazol-2-YL)methanamine is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a methoxy group attached to the benzene ring and a methanamine group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo[D]oxazol-2-YL)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with methoxybenzoyl chloride under basic conditions to form the oxazole ring. The resulting intermediate can then be treated with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxybenzo[D]oxazol-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of (6-Hydroxybenzo[D]oxazol-2-YL)methanamine.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
(6-Methoxybenzo[D]oxazol-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Methoxybenzo[D]oxazol-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methoxy and methanamine groups can interact with the active sites of these targets, leading to changes in their function. The exact pathways involved would vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (6-Chlorobenzo[D]oxazol-2-YL)methanamine
- (5,7-Dichlorobenzo[D]oxazol-2-YL)methanamine
- (6-Fluorobenzo[D]oxazol-2-YL)methanamine
Uniqueness
(6-Methoxybenzo[D]oxazol-2-YL)methanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its chlorinated or fluorinated counterparts, the methoxy group can enhance its solubility and potentially alter its interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
944907-50-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(6-methoxy-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2O2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5,10H2,1H3 |
InChI Key |
AMTZJLLXNGZFBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


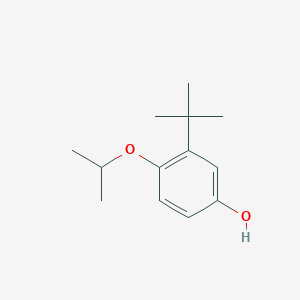

![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14854117.png)
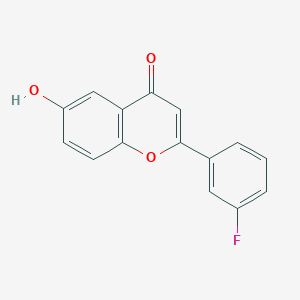

![(1S,2R,5S)-8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic Acid](/img/structure/B14854143.png)
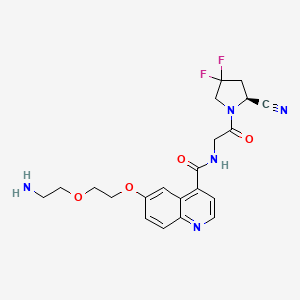
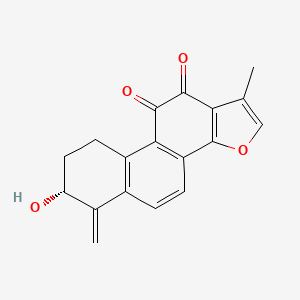
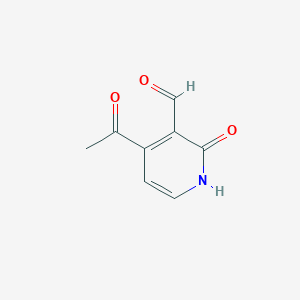



![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)
